3-phenyl-N-(4-sulfamoylphenyl)-2,1-benzoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-(4-sulfamoylphenyl)-2,1-benzoxazole-5-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoxazole ring, a phenyl group, and a sulfamoylphenyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(4-sulfamoylphenyl)-2,1-benzoxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the phenyl and sulfamoylphenyl groups. Common reagents used in these reactions include phenylboronic acid, sulfamoyl chloride, and various catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving high temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(4-sulfamoylphenyl)-2,1-benzoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzoxazole derivatives.
Scientific Research Applications
3-phenyl-N-(4-sulfamoylphenyl)-2,1-benzoxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(4-sulfamoylphenyl)-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-N-(4-sulfamoylphenyl)butanamide
- 3-phenyl-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}propanamide
Uniqueness
3-phenyl-N-(4-sulfamoylphenyl)-2,1-benzoxazole-5-carboxamide stands out due to its unique benzoxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H15N3O4S |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-phenyl-N-(4-sulfamoylphenyl)-2,1-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C20H15N3O4S/c21-28(25,26)16-9-7-15(8-10-16)22-20(24)14-6-11-18-17(12-14)19(27-23-18)13-4-2-1-3-5-13/h1-12H,(H,22,24)(H2,21,25,26) |
InChI Key |
LZARUBXQESAKSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.